molecular formula C20H28N4O B2410151 (E)-4-(Dimethylamino)-N-[1-(1H-indol-3-ylmethyl)piperidin-4-yl]but-2-enamide CAS No. 2411337-70-5

(E)-4-(Dimethylamino)-N-[1-(1H-indol-3-ylmethyl)piperidin-4-yl]but-2-enamide

Cat. No. B2410151
CAS RN: 2411337-70-5
M. Wt: 340.471
InChI Key: LWWWCYIFHAXTBH-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4-(Dimethylamino)-N-[1-(1H-indol-3-ylmethyl)piperidin-4-yl]but-2-enamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and biochemistry. This compound belongs to the class of enamide derivatives and has a unique structure that makes it a valuable tool for scientific research.

Mechanism of Action

The mechanism of action of (E)-4-(Dimethylamino)-N-[1-(1H-indol-3-ylmethyl)piperidin-4-yl]but-2-enamide is not fully understood. However, it has been suggested that this compound exerts its anti-cancer activity by inducing apoptosis (programmed cell death) in cancer cells. It has also been proposed that this compound inhibits the activity of certain enzymes that are essential for the growth and survival of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes that are involved in the biosynthesis of nucleic acids, which are essential for the growth and proliferation of cancer cells. Additionally, this compound has been shown to induce the production of reactive oxygen species (ROS) in cancer cells, which can lead to oxidative stress and ultimately cell death.

Advantages and Limitations for Lab Experiments

The advantages of using (E)-4-(Dimethylamino)-N-[1-(1H-indol-3-ylmethyl)piperidin-4-yl]but-2-enamide in lab experiments are its potent anti-cancer and antimicrobial properties, which make it a valuable tool for studying cancer and infectious diseases. However, the limitations of using this compound include its high cost of synthesis and the lack of understanding of its mechanism of action.

Future Directions

There are several future directions for the study of (E)-4-(Dimethylamino)-N-[1-(1H-indol-3-ylmethyl)piperidin-4-yl]but-2-enamide. One possible direction is to further investigate the mechanism of action of this compound and identify its molecular targets in cancer cells. Another direction is to explore the potential applications of this compound in other fields, such as materials science and catalysis. Finally, future studies could focus on developing more efficient and cost-effective synthesis methods for this compound.

Synthesis Methods

The synthesis of (E)-4-(Dimethylamino)-N-[1-(1H-indol-3-ylmethyl)piperidin-4-yl]but-2-enamide involves the reaction of piperidine-4-carboxaldehyde with indole-3-carboxaldehyde in the presence of sodium triacetoxyborohydride to form the corresponding piperidine-indole intermediate. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal and acetic anhydride to yield the final product.

Scientific Research Applications

(E)-4-(Dimethylamino)-N-[1-(1H-indol-3-ylmethyl)piperidin-4-yl]but-2-enamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit significant anti-cancer activity by inhibiting the proliferation of cancer cells. Additionally, this compound has been found to possess antimicrobial properties and can be used as a potential drug candidate for the treatment of bacterial and viral infections.

properties

IUPAC Name

(E)-4-(dimethylamino)-N-[1-(1H-indol-3-ylmethyl)piperidin-4-yl]but-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O/c1-23(2)11-5-8-20(25)22-17-9-12-24(13-10-17)15-16-14-21-19-7-4-3-6-18(16)19/h3-8,14,17,21H,9-13,15H2,1-2H3,(H,22,25)/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWWWCYIFHAXTBH-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)NC1CCN(CC1)CC2=CNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/C(=O)NC1CCN(CC1)CC2=CNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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